Caprylic capric triglycerride
Overview
Description
Caprylic capric triglyceride is a medium-chain triglyceride derived from the esterification of glycerol with caprylic (octanoic) and capric (decanoic) fatty acids. This compound is a colorless, odorless liquid with a light, non-greasy texture, making it highly desirable in formulations where smooth application and skin penetration are required . It is predominantly synthesized from coconut or palm kernel oil and is appreciated for its natural origin, aligning with the growing consumer demand for eco-friendly and sustainable products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caprylic capric triglyceride is synthesized through the esterification of glycerol with caprylic and capric fatty acids. The process involves the following steps :
Separation of Fatty Acids: The fatty acids are separated from coconut or palm kernel oil using pressure and heat.
Esterification: The separated fatty acids are then esterified with glycerol under controlled conditions of temperature and pressure to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of caprylic capric triglyceride involves large-scale esterification processes. The key steps include :
Hydrolysis of Oils: Coconut or palm kernel oil is hydrolyzed to separate glycerol and fatty acids.
Fractional Distillation: The medium-chain fatty acids (caprylic and capric) are separated by fractional distillation.
Esterification: The fatty acids are esterified with glycerol in the presence of catalysts to produce caprylic capric triglyceride.
Chemical Reactions Analysis
Types of Reactions
Caprylic capric triglyceride undergoes several types of chemical reactions, including:
Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and catalysts such as acids or bases.
Oxidation: Requires oxidizing agents and can occur under high temperature and pressure.
Esterification: Involves the use of alcohols and acids with catalysts like sulfuric acid or enzymes.
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Various oxidation products depending on the conditions.
Esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Caprylic capric triglyceride has a wide range of applications in scientific research, including:
Mechanism of Action
Caprylic capric triglyceride exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, slowing the loss of water and enhancing skin hydration . In drug delivery systems, it acts as a carrier, facilitating the penetration of active ingredients into the skin . The compound is metabolized in the body to glycerol and free fatty acids, which are further utilized for energy production .
Comparison with Similar Compounds
Caprylic capric triglyceride is often compared with other medium-chain triglycerides such as:
Glycerol monocaprylocaprate: A monoglyceride with similar emollient properties but different solubility characteristics.
Glycerol dicaprylate: A diglyceride with a larger microemulsion region in phase diagrams.
Fractionated Coconut Oil: Contains similar fatty acids but differs in the separation and re-esterification process.
Caprylic capric triglyceride is unique due to its balanced composition of caprylic and capric acids, providing a combination of stability, non-greasy texture, and excellent skin penetration .
Properties
IUPAC Name |
2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUBUNVXFYXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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